1-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-phenylpiperidine-4-carbonitrile
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Overview
Description
1-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-phenylpiperidine-4-carbonitrile is a complex organic compound that features a piperidine ring, a phenyl group, and a pyridine moiety
Preparation Methods
The synthesis of 1-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-phenylpiperidine-4-carbonitrile typically involves multiple steps. One common synthetic route starts with the preparation of the oxolan-3-yloxy pyridine intermediate, which is then coupled with a phenylpiperidine derivative. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-phenylpiperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to receptors or enzymes, modulating their activity. The pathways involved can include signal transduction pathways, where the compound acts as an agonist or antagonist.
Comparison with Similar Compounds
Similar compounds include other piperidine derivatives and pyridine-containing molecules. What sets 1-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-phenylpiperidine-4-carbonitrile apart is its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds might include:
This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-phenylpiperidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c23-16-22(17-5-2-1-3-6-17)9-12-25(13-10-22)21(26)19-7-4-11-24-20(19)28-18-8-14-27-15-18/h1-7,11,18H,8-10,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSMBAHBDKTGPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC=N2)C(=O)N3CCC(CC3)(C#N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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